![molecular formula C11H13N3O B2707897 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime CAS No. 478042-09-0](/img/structure/B2707897.png)
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime
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Description
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime, also known as N-methyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-one oxime, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is an important intermediate in the synthesis of biologically active compounds, such as anti-inflammatory drugs, antifungal agents, and antibiotics. This compound has received a considerable amount of attention due to its unique structure and its ability to form strong hydrogen bonds with other molecules.
Scientific Research Applications
- Zolpidem and alpidem (Fig. 1) are well-known derivatives of imidazo[1,2-a]pyridine-3-yl-acetic acid. Zolpidem is used to treat short-term insomnia, while alpidem has applications in brain function disorders .
Medicinal Chemistry and Drug Development
Antitubercular Agents
properties
IUPAC Name |
(NE)-N-[1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-4-5-14-10(6-7)12-8(2)11(14)9(3)13-15/h4-6,15H,1-3H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZQHRIZIKATNW-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=NO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C(=N/O)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime |
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